The Chemical Structure and Biological Significance of Cellotriose: A Technical Guide
The Chemical Structure and Biological Significance of Cellotriose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellotriose is a trisaccharide that plays a pivotal role in the fields of biochemistry, plant science, and biotechnology. As a fundamental constituent of cellulose (B213188), the most abundant biopolymer on Earth, understanding the chemical structure and biological activity of cellotriose is crucial for advancements in biofuel production, immunology, and drug delivery. This technical guide provides an in-depth exploration of the chemical architecture of cellotriose, its physicochemical properties, detailed experimental protocols for its analysis, and its function as a signaling molecule in plant defense mechanisms.
Chemical Structure of Cellotriose
Cellotriose is an oligosaccharide composed of three D-glucose monosaccharide units linked together. Its systematic name is O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose.[1] The glucose units are connected by β-1,4-glycosidic bonds, which are characteristic of the linear chains found in cellulose.[2][3] This specific linkage involves the covalent bonding between the C1 carbon of one glucose molecule and the C4 carbon of the adjacent glucose molecule, with the anomeric carbon (C1) in the β-configuration.[3] This arrangement results in a linear and rigid structure.
The chemical formula for cellotriose is C₁₈H₃₂O₁₆, and it has a molecular weight of approximately 504.44 g/mol .[2][4]
Structural Diagram of Cellotriose
Physicochemical Properties of Cellotriose
A summary of the key physicochemical properties of cellotriose is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₂O₁₆ | [2][4] |
| Molecular Weight | 504.44 g/mol | [2][4] |
| Appearance | White solid | [1] |
| Melting Point | 165 - 170 °C | [1] |
| Purity (Typical) | ≥95% (by NMR) | [1] |
| Solubility | Soluble in water (slightly, sonicated), DMSO (slightly), and Methanol (slightly). | [5] |
| Synonyms | (β-D-Glc-[1→4])₂-D-Glc, O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose | [1][6] |
| CAS Number | 33404-34-1 | [1][7] |
Biological Role of Cellotriose as a Damage-Associated Molecular Pattern (DAMP)
In plants, cellotriose functions as a Damage-Associated Molecular Pattern (DAMP), an endogenous molecule that signals cellular damage and activates an immune response.[4] When plant cell walls are damaged by pathogens or mechanical stress, cellulose is broken down, releasing cellooligomers like cellotriose into the apoplast. These molecules are then recognized by a cell surface receptor, initiating a signaling cascade that leads to a defense response.
The key receptor for cellotriose in Arabidopsis thaliana is the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), a leucine-rich repeat malectin receptor kinase.[2] The binding of cellotriose to CORK1 triggers a series of downstream events, including:
-
Cytoplasmic Calcium Elevation: A rapid influx of calcium ions (Ca²⁺) into the cytoplasm.[2]
-
Reactive Oxygen Species (ROS) Production: The generation of ROS, such as hydrogen peroxide, by NADPH oxidases.[4]
-
Mitogen-Activated Protein Kinase (MAPK) Activation: The phosphorylation and activation of MAP kinases, specifically MPK3 and MPK6.[4]
-
Transcriptional Reprogramming: Changes in the expression of defense-related genes, including transcription factors like WRKY30 and WRKY40.[2][8]
-
Cell Wall Reinforcement: Alterations in the phosphorylation of proteins involved in cellulose synthesis and trafficking, suggesting a feedback mechanism to repair the cell wall.[4]
This signaling pathway ultimately enhances the plant's resistance to pathogens.
Cellotriose-CORK1 Signaling Pathway
Experimental Protocols
Enzymatic Hydrolysis of Cellulose to Produce Cellotriose
This protocol describes a general method for the enzymatic hydrolysis of a cellulose substrate to generate cellooligomers, including cellotriose.
Materials:
-
Microcrystalline cellulose (e.g., Avicel)
-
Cellulase (B1617823) enzyme preparation (from Trichoderma reesei or other suitable source)
-
0.05 M Sodium Acetate (B1210297) Buffer (pH 5.0)
-
Deionized water
-
Test tubes
-
Water bath or incubator at 37°C
-
Boiling water bath
-
Centrifuge
Procedure:
-
Substrate Suspension: Prepare a suspension of microcrystalline cellulose in 0.05 M sodium acetate buffer (pH 5.0) in a test tube. A typical concentration is 1-5% (w/v).
-
Enzyme Solution: Prepare a solution of cellulase in cold deionized water immediately before use. The optimal enzyme concentration should be determined empirically.
-
Reaction Initiation: Add the cellulase solution to the cellulose suspension to initiate the hydrolysis reaction.
-
Incubation: Incubate the reaction mixture at 37°C with shaking for a predetermined time course (e.g., samples taken at 0, 30, 60, 120, and 240 minutes).
-
Reaction Termination: Stop the reaction at each time point by placing the test tube in a boiling water bath for 5-10 minutes to denature the enzyme.
-
Sample Preparation for Analysis: Cool the samples on ice and then centrifuge to pellet the remaining insoluble cellulose. The supernatant, containing the soluble cello-oligosaccharides, can be collected for analysis.
Analysis of Cellotriose by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of cellotriose and other cello-oligosaccharides from a hydrolysis reaction.
Materials and Equipment:
-
HPLC system equipped with a Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87P or similar)
-
Deionized water (HPLC grade)
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Standards: Glucose, cellobiose, cellotriose, etc.
Procedure:
-
HPLC Setup:
-
Mobile Phase: 100% Deionized water (HPLC grade)
-
Flow Rate: 0.5 - 0.7 mL/min (as per column specifications)
-
Column Temperature: 80-85°C (as per column specifications)
-
Detector: Refractive Index (RI) detector
-
-
Standard Curve Preparation: Prepare a series of known concentrations for each standard (glucose, cellobiose, cellotriose) in deionized water. Inject each standard to determine its retention time and generate a standard curve for quantification.
-
Sample Preparation: Filter the supernatant from the terminated hydrolysis reactions through a 0.22 µm syringe filter into an autosampler vial.
-
Injection and Analysis: Inject a defined volume (e.g., 10-20 µL) of each prepared sample onto the HPLC system.
-
Data Analysis: Identify and quantify the hydrolysis products in each sample by comparing their retention times and peak areas to the standard curves.
Experimental Workflow: Hydrolysis and HPLC Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. CORK1, A LRR-Malectin Receptor Kinase, Is Required for Cellooligomer-Induced Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. d-nb.info [d-nb.info]
- 6. The damage-associated molecular pattern cellotriose alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell wall associated immunity in plants - PMC [pmc.ncbi.nlm.nih.gov]
